Enzyme Specificity: KCS16 Exclusivity for C38-CoA Formation
In a head-to-head characterization, Arabidopsis ketoacyl-CoA synthase 16 (KCS16) was shown to be the sole enzyme responsible for catalyzing the elongation of C34 acyl-CoAs to C36 and C38 acyl-CoAs, including the target compound. This specificity is not shared by other KCS isoforms, making this compound a unique and necessary substrate or product for studying this specific enzymatic step [1].
| Evidence Dimension | Enzyme Substrate and Product Chain-Length Specificity |
|---|---|
| Target Compound Data | C38 acyl-CoA (product) |
| Comparator Or Baseline | C34 acyl-CoA (substrate); No activity with other KCS isoforms |
| Quantified Difference | Exclusive formation of C36 and C38 acyl-CoAs; complete absence of this activity in other tested KCS enzymes. |
| Conditions | In vitro enzyme assays with recombinant KCS16 protein expressed in yeast and in planta mutant complementation studies. |
Why This Matters
This confirms that (20Z,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA is not a generic VLCFA-CoA but a specific, high-value research tool for probing KCS16-dependent pathways.
- [1] Hegebarth D, et al. Arabidopsis ketoacyl-CoA synthase 16 (KCS16) forms C36 /C38 acyl precursors for leaf trichome and pavement surface wax. Plant Cell Environ. 2017;40(9):1761-1776. PMID: 28560784. View Source
